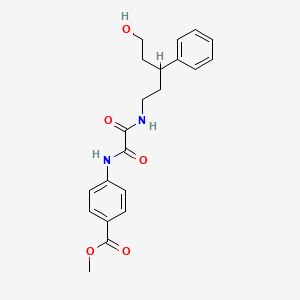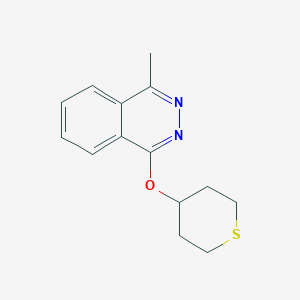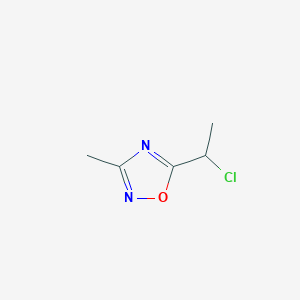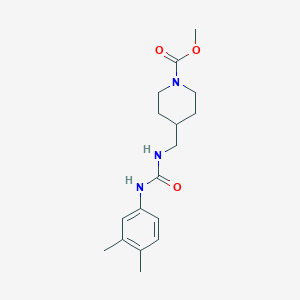![molecular formula C17H21ClN4O2 B2748522 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide CAS No. 1436349-10-8](/img/structure/B2748522.png)
4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals and other active compounds . The molecule also contains a cyanomethyl group attached to a chlorophenyl group, which could potentially participate in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The reactivity of this compound would depend on the functional groups present. The cyanomethyl group could potentially undergo nucleophilic substitution reactions, while the amide groups might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. These might include its melting and boiling points, solubility in various solvents, and stability under different conditions .Aplicaciones Científicas De Investigación
Synthesis and Cytotoxic Activity
Research indicates that carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with 4-N-[(4-Chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide, exhibit potent cytotoxic activities against various cancer cell lines. For instance, derivatives have been synthesized and tested for growth inhibitory properties, showing significant cytotoxicity with some compounds achieving IC(50) values less than 10 nM against murine leukemia and human Jurkat leukemia cell lines. These compounds have also been evaluated in vivo, demonstrating curative potential against colon tumors in mice at specific dosages (Deady et al., 2003).
Photochemical Transformations
Another area of application is the study of photochemical transformations, where compounds such as 4-chlorophenyl derivatives are explored for their ability to undergo specific reactions under light exposure. For example, the photochemistry of certain chlorophenol compounds in various solvents has been examined, leading to reductive dehalogenation through both homolytic and heterolytic paths. These studies provide insights into the reactivity and potential applications of these compounds in photochemical processes (Protti et al., 2004).
Antitumor Agents
Compounds related to this compound have been explored for their potential as antitumor agents. Studies have focused on the synthesis and biological evaluation of various derivatives, assessing their ability to intercalate with DNA and inhibit tumor growth. Some derivatives have shown promising in vivo antitumor activity, highlighting the potential of these compounds in cancer therapy (Denny et al., 1987).
Electrocatalytic and Electrochromic Properties
The synthesis and characterization of compounds with electrocatalytic and electrochromic properties, including those with 4-chlorophenyl groups, have been investigated. These studies aim to develop materials with potential applications in electronic devices, sensors, and display technologies. For example, aromatic polyamides containing N,N,N',N'-tetraphenyl-p-phenylenediamine moieties have been synthesized and analyzed for their electrochemical and electrochromic properties, demonstrating their utility in developing high-performance materials (Liou & Chang, 2008).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-N-[(4-chlorophenyl)-cyanomethyl]-1-N,1-N-dimethylpiperidine-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN4O2/c1-21(2)17(24)22-9-7-13(8-10-22)16(23)20-15(11-19)12-3-5-14(18)6-4-12/h3-6,13,15H,7-10H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKBARPIDLHDQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(naphthalen-1-yl)acetamide hydrochloride](/img/structure/B2748446.png)
![2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2748447.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylthio)propanamide](/img/structure/B2748450.png)
![methyl 4-(2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamido)benzoate](/img/structure/B2748451.png)






